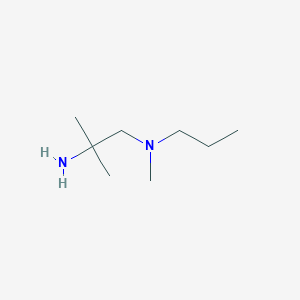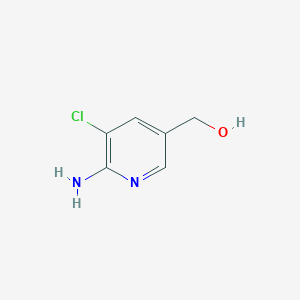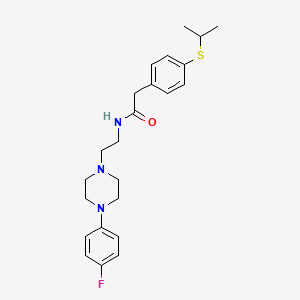![molecular formula C19H23N3O2 B2614916 N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922888-31-1](/img/structure/B2614916.png)
N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide” can be analyzed using various spectroscopic techniques. The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, cycloalkanes like cyclopentane can undergo a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research into similar compounds often explores pharmacokinetics and metabolism within the body. For example, studies on intravenous paracetamol in elderly patients reveal important pharmacokinetic properties, including how age and renal function affect the drug's clearance and exposure levels (Liukas et al., 2011). Understanding the pharmacokinetics and metabolism of chemical compounds is crucial for developing safe and effective medications.
Antioxidant Therapy
Compounds with antioxidant properties, like N-acetyl cysteine (NAC) , are studied for their potential therapeutic benefits in various conditions. For instance, NAC's effect on reducing oxidative stress and improving outcomes in cases of aluminum phosphide poisoning has been evaluated, although with mixed results (Bhalla et al., 2017). Research in this area highlights the exploration of chemical compounds for therapeutic applications beyond their traditional use.
Neuroprotective Effects
Studies on compounds like NAC also investigate neuroprotective effects, including its potential to reduce addictive behaviors and impact neurotransmitter systems. For instance, the application of NAC in treating pathological gambling indicates its broader therapeutic potential beyond antioxidant properties, affecting neurotransmitter systems involved in reward and addiction (Grant et al., 2007).
Toxicokinetics
Understanding the toxicokinetics of chemical compounds is crucial for assessing their safety. Studies on the metabolism and hemoglobin adduct formation of acrylamide, for example, provide insights into how such compounds are processed in the body and their potential long-term effects (Fennell et al., 2005). This research area is fundamental in developing drugs with minimal toxicological impacts.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-8-15(11-14(13)2)17-9-10-19(24)22(21-17)12-18(23)20-16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBRQNBSYIMKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)



![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
